Product packaging for Z-Asp(OBzl)-OSu(Cat. No.:CAS No. 61464-33-3)

Z-Asp(OBzl)-OSu

Cat. No.: B8271557
CAS No.: 61464-33-3
M. Wt: 454.4 g/mol
InChI Key: WCIMRCGAANBKFS-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Activated Amino Acid Derivatives in Modern Organic Synthesis

Activated amino acid derivatives are fundamental to modern organic synthesis, especially in the construction of amide bonds, which form the backbone of peptides and proteins. wikipedia.orgamerigoscientific.com The process of forming a peptide bond requires the activation of a carboxylic acid group to facilitate its reaction with an amino group. chemrxiv.orgorgsyn.org These derivatives, which include activated esters like N-hydroxysuccinimide (NHS) esters, enhance the reactivity of the carboxyl group, allowing for efficient and controlled amide bond formation under mild conditions. chemrxiv.orgresearchgate.net This controlled reactivity is crucial for preventing unwanted side reactions and ensuring the integrity of the final product, particularly in the synthesis of complex molecules with multiple functional groups. wikipedia.org The use of such activated species has revolutionized the synthesis of peptides, natural products, and other biologically significant molecules. acs.orgnih.gov

Historical Context of Protective Groups and Activation Strategies in Peptide Synthesis

The ability to synthesize peptides of defined sequences is a cornerstone of chemical biology and medicinal chemistry. wikipedia.orgmasterorganicchemistry.com This capability is built upon the foundational concepts of protecting groups and activation strategies, which were developed over many decades. rsc.orgkarger.com

Evolution of the Benzyloxycarbonyl (Z/Cbz) Group for Nα-Amino Protection

A significant breakthrough in peptide synthesis came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) group for the protection of the α-amino group of amino acids. wiley-vch.debachem.comtotal-synthesis.com This was a landmark event that ushered in the modern era of peptide synthesis. wiley-vch.de Prior to this, the protecting groups available were often difficult to remove without damaging the newly formed peptide bonds. wiley-vch.de The Z group, however, could be readily removed by catalytic hydrogenation, a method that leaves the peptide bond intact. wiley-vch.demasterorganicchemistry.com It is also stable under the basic conditions often used for coupling reactions and can be cleaved with strong acids, providing synthetic flexibility. total-synthesis.comhighfine.com The introduction of the Z group allowed for the stepwise and controlled synthesis of longer peptide chains than was previously possible. wiley-vch.detotal-synthesis.com

Development of Activated Esters for Amide Bond Formation

The formation of the peptide bond itself required another key innovation: the activation of the carboxyl group. While early methods involved the use of acyl chlorides, these were often too reactive and led to side reactions. A more controlled approach was needed. The development of activated esters provided a solution. These esters, such as p-nitrophenyl esters and later N-hydroxysuccinimide (NHS) esters, are sufficiently reactive to form an amide bond with an amino group under mild conditions but are stable enough to be isolated and purified. chemrxiv.orgorgsyn.org This strategy minimizes side reactions and racemization, which is the loss of stereochemical integrity at the α-carbon of the amino acid. orgsyn.org The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to form these activated esters in situ also became a standard practice. rsc.orgthermofisher.com

Role of Z-Asp(OBzl)-OSu as a Key Building Block in Peptide Synthesis and Complex Molecular Architectures

This compound is a quintessential example of a building block that incorporates the principles of both amino group protection and carboxyl group activation. biosynth.com In this compound, the α-amino group is protected by the benzyloxycarbonyl (Z) group, and the side-chain carboxylic acid of the aspartic acid residue is protected as a benzyl (B1604629) (Bzl) ester. biosynth.comnih.gov The α-carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester. biosynth.com This trifunctional derivative is particularly useful for introducing an aspartic acid residue into a growing peptide chain. The activated OSu ester reacts readily and specifically with the free amino group of another amino acid or peptide. biosynth.com The Z and OBzl protecting groups are orthogonal to many other protecting groups used in peptide synthesis, meaning they can be removed selectively under different conditions. For instance, both can be removed simultaneously by hydrogenolysis. bachem.comuwec.edu This building block has been instrumental in the synthesis of various peptides and has also found application in the construction of more complex molecular architectures where precise control over reactive sites is paramount. biosynth.comnih.gov

Scope and Academic Relevance of this compound in Contemporary Chemical Biology Research

The utility of this compound extends beyond routine peptide synthesis and remains highly relevant in modern chemical biology. weizmann.ac.ilresearchgate.net It is a valuable tool for creating modified peptides and peptidomimetics, which are crucial for studying protein-protein interactions, enzyme mechanisms, and for the development of new therapeutic agents. weizmann.ac.il The ability to incorporate a protected and activated aspartic acid residue allows for the site-specific modification of peptides and proteins. Furthermore, the principles embodied in the design of this compound—namely, the strategic use of protecting groups and activating moieties—continue to inform the development of new chemical tools for probing and manipulating biological systems. amerigoscientific.com Its continued use in both academic and industrial research underscores its enduring importance in the field.

Compound Information Table

Compound NameAbbreviationRole/Function
N-Benzyloxycarbonyl-L-Aspartic Acid α-Benzyl Ester N-Hydroxysuccinimide EsterThis compoundActivated amino acid building block
N-hydroxysuccinimideNHSActivating group for carboxylic acids
BenzyloxycarbonylZ or CbzProtecting group for amino groups
Benzyl esterBzl or OBzlProtecting group for carboxylic acids
p-nitrophenyl esterAn earlier type of activated ester
DicyclohexylcarbodiimideDCCA coupling reagent used to form activated esters

Chemical Data Table for this compound

PropertyValue
Chemical Formula C₂₃H₂₂N₂O₈ biosynth.com
Molecular Weight 454.43 g/mol biosynth.com
CAS Number 61464-33-3 chemicalbook.com
Appearance White to off-white powder
Solubility Soluble in organic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF)
Melting Point 104-108 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22N2O8 B8271557 Z-Asp(OBzl)-OSu CAS No. 61464-33-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61464-33-3

Molecular Formula

C23H22N2O8

Molecular Weight

454.4 g/mol

IUPAC Name

4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate

InChI

InChI=1S/C23H22N2O8/c26-19-11-12-20(27)25(19)33-22(29)18(13-21(28)31-14-16-7-3-1-4-8-16)24-23(30)32-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,30)/t18-/m0/s1

InChI Key

WCIMRCGAANBKFS-SFHVURJKSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies Utilizing Z Asp Obzl Osu

Principles of Peptide Bond Formation through Activated Esters

The synthesis of peptides relies on the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. Direct condensation is inefficient; therefore, the carboxyl group must be activated to facilitate the reaction. ekb.eg One of the most effective methods of activation involves the use of N-hydroxysuccinimide (NHS) to form an active ester, such as Z-Asp(OBzl)-OSu. d-nb.infochemicalbook.com These esters are sufficiently stable to be isolated and purified, yet reactive enough to form peptide bonds under mild conditions. chemicalbook.comthieme-connect.de

Mechanism of Nucleophilic Attack by Free Amino Groups on OSu-Activated Carboxylates

The formation of a peptide bond using an N-hydroxysuccinimide (OSu) activated ester is a two-step nucleophilic acyl substitution reaction. thieme-connect.devulcanchem.com The process begins with the nucleophilic attack of the free, unprotonated amino group of an amino acid or peptide on the electrophilic carbonyl carbon of the OSu ester. thieme-connect.denih.gov This attack leads to the formation of a transient, high-energy tetrahedral intermediate. thieme-connect.devulcanchem.com The subsequent collapse of this intermediate is the rate-limiting step, resulting in the formation of the stable amide bond and the release of N-hydroxysuccinimide (HOSu) as a byproduct. thieme-connect.devulcanchem.com HOSu is water-soluble, which simplifies its removal during the workup process. chemicalbook.com

Factors Influencing Reaction Kinetics and Yield in Condensation Reactions

Several factors critically influence the rate and efficiency of condensation reactions involving activated esters like this compound. Optimizing these parameters is essential for maximizing peptide yield and purity.

FactorInfluence on ReactionDetailed Findings
Concentration The aminolysis of active esters is a bimolecular reaction, meaning its rate is dependent on the concentration of both reactants. thieme-connect.deUsing an excess of the acylating agent (the activated amino acid) can drive the reaction to completion, which is a common strategy in both stepwise and segment condensation approaches. thieme-connect.de
Solvent System The choice of solvent affects the solubility of reactants and intermediates, which is particularly crucial in solution-phase synthesis where growing peptide chains may become insoluble. thieme-connect.deSolvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are frequently used. thieme-connect.depeptide.com this compound is noted to be soluble in Dimethyl sulfoxide (B87167) (DMSO). glpbio.com The use of aqueous conditions is possible with some NHS esters, though most are more soluble in organic solvents. d-nb.infochemicalbook.com
Temperature Reaction temperature impacts the rate of both the desired coupling reaction and potential side reactions.Most coupling reactions are conducted at room temperature. chemicalbook.com For sensitive sequences, such as those involving Asp(OBzl), performing cleavage steps at lower temperatures (e.g., 5°C or lower) is recommended to minimize side reactions like aspartimide formation. peptide.com
Steric Hindrance The structure of the amino acids being coupled can sterically hinder the reaction, slowing down the rate of peptide bond formation.The OSu ester is effective for coupling sterically hindered residues where other methods might be less efficient. vulcanchem.com
Base The presence of a tertiary amine base is often required to ensure the nucleophilic amino group remains in its free, unprotonated form. peptide.comHowever, bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) can also promote side reactions, most notably aspartimide formation from Asp(OBzl) residues, especially in sequences like Asp-Gly or Asp-Ser. uwec.edu

Applications in Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, is a classical method that remains superior for the large-scale production of peptides. chimia.ch In LPPS, reactants are dissolved in a suitable solvent, and intermediates are isolated and purified after each step. thieme-connect.de this compound is particularly well-suited for this methodology due to its dual-protection strategy, which prevents side reactions and allows for controlled, sequential chain building. vulcanchem.comgoogle.com

Strategies for Stepwise Peptide Chain Elongation

Stepwise elongation is the most fundamental strategy in LPPS, involving the addition of one amino acid at a time to a growing peptide chain. thieme-connect.de The process relies on an orthogonal protection scheme, where the N-terminal protecting group can be removed without affecting the side-chain protecting groups. bachem.com

In a typical cycle using this compound:

The N-terminal Z-group of a peptide is removed via catalytic hydrogenolysis. thieme-connect.degoogle.com

The resulting free amino group is coupled with the next amino acid, in this case, this compound. The OSu ester provides the necessary activation for the carboxyl group to react. oup.com

After the coupling reaction is complete, the newly formed, elongated peptide is isolated and purified to remove excess reagents and the HOSu byproduct. thieme-connect.de

This cycle is repeated to build the desired peptide sequence. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl (B1604629) (Bzl) ester protects the side-chain carboxyl group of the aspartic acid residue. vulcanchem.combachem.com This protection is crucial to prevent the formation of aspartimide, a common and problematic side reaction. uwec.edugoogle.com

Segment Condensation Approaches Incorporating this compound

For the synthesis of larger peptides, a more efficient approach is segment condensation, where smaller, pre-synthesized peptide fragments are coupled together. thieme-connect.depolypeptide.com This convergent strategy can reduce the total number of synthesis steps and often results in a purer final product. acs.org

This compound can be incorporated into fragments intended for this approach. For instance, a protected peptide fragment can be synthesized with Z-Asp(OBzl)-OH at its C-terminus. This fragment, such as Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OH, can then be activated. csic.es The C-terminal carboxyl group is converted to an OSu ester, preparing the entire fragment for coupling with the N-terminus of another protected peptide segment. google.com The stability of the OSu ester allows for the isolation and purification of the activated fragment before the final coupling step, which is a key advantage of LPPS. thieme-connect.de Minimizing racemization at the C-terminal residue of the activating fragment is a critical consideration in this strategy. polypeptide.com

Optimization of Solvent Systems and Reaction Conditions for Macroscale Synthesis

Scaling up peptide synthesis from the laboratory to industrial production presents significant challenges, primarily related to the solubility of intermediates and the management of reaction conditions. polypeptide.comacs.org

Solvent Systems: As the peptide chain grows, its solubility in common organic solvents often decreases, which can halt the synthesis. thieme-connect.de For macroscale LPPS, a careful selection of solvent systems is paramount.

Highly Polar Solvents: Solvents like DMF, NMP, and DMSO are often required to maintain the solubility of large, protected peptide fragments. thieme-connect.deglpbio.com

Solvent Mixtures: Mixtures of solvents are sometimes employed to optimize solubility and reaction kinetics. For example, aqueous dioxane has been used in hydrogenation steps for Z-group removal. google.com

Purification: The choice of solvent also impacts the purification process. Intermediates in LPPS are often purified by precipitation or crystallization, which is facilitated by selecting a solvent in which the product is poorly soluble and the impurities are highly soluble. polypeptide.com

Reaction Conditions: On a large scale, controlling reaction parameters is crucial for safety, efficiency, and product quality.

Reagent Stoichiometry: While an excess of the activated amino acid is used to drive couplings to completion, on a large scale this must be optimized to balance reaction efficiency with cost and the burden of downstream purification. thieme-connect.de

Temperature Control: Exothermic reactions must be carefully controlled to prevent side reactions and ensure safety. Maintaining low temperatures during specific steps, such as the cleavage of acid-labile groups or when dealing with sensitive residues like Asp(OBzl), is critical to minimize byproduct formation. peptide.com

Workup and Purification: Efficient methods for removing byproducts like dicyclohexylurea (from DCC activation) or HOSu are essential. Filtration and aqueous washes are common, leveraging the differing solubilities of products and byproducts. d-nb.infoluxembourg-bio.com

The robust nature of the Z and OBzl protecting groups, combined with the reliable activation provided by the OSu ester, makes this compound a valuable reagent for overcoming these challenges in the large-scale solution-phase synthesis of complex peptides. chimia.chgoogle.com

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) revolutionized the production of peptides by anchoring the C-terminal amino acid to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification. peptide.comthieme-connect.de The integration of this compound into SPPS protocols requires careful consideration of its distinct chemical properties to ensure efficient and high-fidelity peptide assembly. google.com

The initial step in SPPS involves the attachment of the first protected amino acid to a functionalized polymeric support, often a resin. biosynth.com When utilizing this compound, the choice of resin and the coupling conditions are paramount. Typically, an aminomethylated resin is used, where the free amino group of the resin attacks the activated OSu ester of the aspartic acid derivative to form a stable amide bond.

The efficiency of this attachment is influenced by several factors:

Resin Type: The properties of the polymeric support, such as the degree of cross-linking and the nature of the linker, can impact the accessibility of the reactive sites and the solvation of the growing peptide chain. peptide.com

Solvent System: The choice of solvent must ensure the solubility of this compound while also promoting the swelling of the resin to maximize reaction efficiency. Dichloromethane (DCM) and dimethylformamide (DMF) are commonly employed. uwec.edu

Coupling Reagents: While the OSu ester is an active ester capable of direct reaction, the addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA), can be used to neutralize any salts and facilitate the coupling reaction. peptide.com

ParameterConsiderationCommon Practice
Polymeric Support Swelling capacity, linker stabilityAminomethyl-polystyrene, TentaGel resins peptide.com
Solvent Reagent solubility, resin swellingDichloromethane (DCM), Dimethylformamide (DMF) uwec.edu
Base (if used) Non-nucleophilic to avoid side reactionsDiisopropylethylamine (DIEA) peptide.com

Automated peptide synthesizers have become indispensable tools for the routine production of peptides, offering high throughput and reproducibility. thieme-connect.de The use of this compound in these automated systems necessitates specific adaptations to the standard protocols. Due to its nature as a pre-activated ester, the typical in-situ activation step with reagents like HBTU/DIEA may be modified or bypassed. peptide.comgoogle.com

Key adaptations include:

Reagent Delivery: The synthesizer's protocol must be programmed to deliver the this compound solution directly to the reaction vessel without a pre-activation step.

Reaction Time: The coupling times may need to be optimized. While OSu esters are reactive, the reaction kinetics might differ from those of more rapid in-situ activation methods. Recent advancements, such as microwave-assisted SPPS, have shown potential to significantly reduce coupling times. vulcanchem.com

Washing Cycles: Thorough washing steps are crucial to remove any unreacted this compound and byproducts before the subsequent deprotection step.

The integration of this compound into automated synthesis workflows allows for the efficient production of peptides containing aspartic acid residues while minimizing the risk of side reactions that are often associated with standard Fmoc/tBu strategies. uwec.edugoogle.com

Chemo- and Regioselectivity in Synthetic Transformations Involving this compound

The strategic placement of protecting groups on this compound is fundamental to achieving high chemo- and regioselectivity in peptide synthesis. vulcanchem.com This ensures that the desired amide bond formation occurs exclusively at the α-amino group of the growing peptide chain, without unintended reactions at other functional groups.

The primary function of this compound in peptide synthesis is the directed acylation of the deprotected N-terminal amine of the peptide chain attached to the solid support. peptide.com The N-hydroxysuccinimide (OSu) ester is a highly effective activating group that facilitates this reaction under mild conditions. organic-chemistry.org The reaction proceeds via nucleophilic attack of the free amine on the activated carbonyl carbon of the OSu ester, leading to the formation of a new peptide bond and the release of N-hydroxysuccinimide as a byproduct.

The chemoselectivity of this acylation is high, with the activated ester preferentially reacting with the primary or secondary amine of the peptide chain over other potentially nucleophilic side chains that are appropriately protected. organic-chemistry.orgsioc-journal.cn This targeted reactivity is crucial for the stepwise and controlled elongation of the peptide.

A significant challenge in the synthesis of peptides containing aspartic acid is the propensity for aspartimide formation. uwec.edu This intramolecular cyclization reaction can occur under both basic and acidic conditions used during SPPS, leading to the formation of a stable five-membered ring and subsequent rearrangement to a β-peptide, an undesired isomer. uwec.edu

The use of this compound helps to mitigate this side reaction in several ways:

Steric Hindrance: The bulky benzyl (Bzl) protecting group on the β-carboxyl group can sterically hinder the intramolecular attack of the peptide backbone nitrogen.

Orthogonal Protection: The Z-group on the α-amino and the Bzl group on the β-carboxyl are stable under the conditions used for coupling and can be selectively removed later. bachem.com The Z group is typically cleaved by catalytic hydrogenation, while the Bzl group can also be removed under these conditions or by strong acids. bachem.com This orthogonal strategy prevents premature deprotection and subsequent side reactions. peptide.com

Protecting Group Chemistry and Orthogonal Strategies in Z Asp Obzl Osu Mediated Synthesis

Benzyloxycarbonyl (Z/Cbz) as an Nα-Amino Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a widely used carbamate-based protecting group for primary and secondary amines in organic synthesis, particularly in peptide chemistry masterorganicchemistry.comwikipedia.org. Introduced by Bergmann and Zervas in 1932, the Cbz group was a revolutionary development that enabled controlled peptide synthesis brieflands.comnih.gov.

Chemical Properties and Stability under Various Conditions

The Cbz group is characterized by its stability under a range of reaction conditions, including mild acidic and basic environments researchgate.net. This stability is a key factor in its utility as a temporary protecting group in multi-step syntheses researchgate.netekb.eg. It is generally stable to nucleophiles and hydrazinolysis highfine.com. However, its stability can be influenced by the presence of other functional groups and the specific reaction conditions employed highfine.comiris-biotech.de. For instance, while generally stable to acids, undesired loss of the Cbz group can occur under acidic conditions when removing other acid-labile protecting groups like Boc, particularly from residues like lysine (B10760008) iris-biotech.de.

Cleavage Mechanisms: Catalytic Hydrogenation (e.g., Pd/C) and Acidolysis

The primary method for cleaving the Cbz group is catalytic hydrogenolysis masterorganicchemistry.comhighfine.comwikipedia.org. This typically involves treatment with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) masterorganicchemistry.comhighfine.comwikipedia.org. The reaction proceeds through a mechanism involving the reductive cleavage of the benzyl-oxygen bond, yielding the free amine, toluene (B28343), and carbon dioxide masterorganicchemistry.comweebly.com.

Deprotection MethodReagents/ConditionsNotes
Catalytic HydrogenolysisH₂ / Pd/C (in MeOH, EtOH, or AcOH)Mild conditions, neutral pH, generally compatible with acid- or base-sensitive groups. masterorganicchemistry.com Can be promoted by small amounts of acid. wiley-vch.de Not compatible with sulfur-containing amino acids due to catalyst poisoning. wiley-vch.de
Catalytic Transfer HydrogenationHydrogen donors (e.g., ammonium (B1175870) formate, cyclohexadiene) / Pd/CAvoids the use of hydrogen gas cylinders. highfine.com Can be faster in some cases. highfine.com
AcidolysisStrong acids (e.g., HBr/HOAc, liquid HF)Can lead to side reactions, such as the formation of benzyl (B1604629) carbocations that can react with scavenging groups. highfine.comwiley-vch.de Less common for Cbz removal compared to hydrogenolysis. wiley-vch.de
Nucleophilic Deprotection2-mercaptoethanol / K₃PO₄ (in DMF)Alternative for substrates with sensitive functionalities. organic-chemistry.org

Catalytic hydrogenolysis is often preferred due to its mild nature and the neutral pH conditions under which it is performed, which are compatible with many acid- or base-sensitive functional groups masterorganicchemistry.com. Various hydrogen donors, such as cyclohexadiene, 1,4-cyclohexadiene, ammonium formate, and formic acid, can be used in catalytic transfer hydrogenation, offering alternatives to using hydrogen gas highfine.com.

Acidolysis, typically employing strong acids like HBr in acetic acid or anhydrous liquid HF, can also cleave the Cbz group highfine.comwiley-vch.de. However, this method is less commonly used for Cbz removal in peptide synthesis compared to hydrogenolysis due to the potential for side reactions and the harsh conditions involved highfine.comwiley-vch.de. For example, HBr/HOAc deprotection can yield benzyl carbocations that may react with other parts of the molecule if not effectively scavenged highfine.com.

Role in Preventing Racemization at the α-Carbon during Activation

A crucial role of the Cbz group in peptide synthesis is its ability to suppress racemization at the α-carbon of the amino acid residue during activation and coupling steps masterorganicchemistry.combrieflands.comscripps.eduethz.ch. Racemization, the conversion of a chiral center into a mixture of stereoisomers, is a significant concern in peptide synthesis as it can lead to the formation of biologically inactive or even harmful peptide variants brieflands.comethz.ch.

The urethane (B1682113) structure of the Cbz group (R-O-CO-NH-R') is key to this effect scripps.eduethz.ch. Unlike simple acyl protecting groups, which can facilitate the formation of reactive and easily racemizable azlactones (oxazolones), the carbamate (B1207046) structure of the Cbz group inhibits this pathway ethz.chnih.gov. The electron-withdrawing nature of the carbamate oxygen reduces the acidity of the α-proton, making it less susceptible to abstraction by base, which is a common trigger for azlactone formation and subsequent racemization wiley-vch.deethz.ch. This configurational stability was a major advancement over earlier peptide synthesis methods that used acyl or benzoyl protection, which often resulted in significant racemization brieflands.comethz.ch.

Benzyl Ester (OBzl) as a Carboxyl and Side-Chain Protecting Group

The benzyl ester (OBzl) is a common protecting group for carboxylic acids, including the side-chain carboxyl functionalities of amino acids like aspartic acid and glutamic acid cymitquimica.comvaia.com. Its introduction and removal conditions are often orthogonal or semi-orthogonal to those used for other protecting groups like Cbz or Boc, making it valuable in multi-step syntheses. biosynth.comwikipedia.org

Selective Protection of the β-Carboxyl Functionality of Aspartic Acid

Aspartic acid possesses two carboxyl groups: the α-carboxyl involved in peptide bond formation and a β-carboxyl in its side chain. Selective protection of the β-carboxyl is essential for controlled peptide elongation at the α-carboxyl. The benzyl ester is frequently used for this purpose brieflands.comcymitquimica.comvaia.com.

The selective esterification of the β-carboxyl can be achieved through various methods. One common approach involves the reaction of a protected aspartic acid derivative (e.g., Nα-protected aspartic acid) with benzyl alcohol or benzyl halides under conditions that favor the formation of the β-ester over the α-ester vaia.com. This selectivity can be influenced by factors such as the choice of coupling reagent, solvent, and reaction temperature vaia.com. For example, using dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with benzyl chloride in the presence of a base like triethylamine (B128534) can lead to the selective formation of the β-benzyl ester vaia.com. Alternatively, specific derivatives like (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acid have been utilized for the selective protection of the side-chain carboxyl group of aspartic acid. jst.go.jp

Cleavage Conditions: Hydrogenolysis and Enzymatic Hydrolysis

Similar to the Cbz group, the benzyl ester is commonly cleaved by catalytic hydrogenolysis brieflands.comwikipedia.orgscripps.eduethz.chorganic-chemistry.org. Treatment with hydrogen gas and a palladium catalyst (e.g., Pd/C) cleaves the benzyl-oxygen bond, regenerating the free carboxylic acid and producing toluene wikipedia.orgorganic-chemistry.org. This method is mild and generally does not affect peptide bonds brieflands.comscripps.eduethz.ch.

Deprotection MethodReagents/ConditionsNotes
Catalytic HydrogenolysisH₂ / Pd/CStandard method, mild conditions. brieflands.comwikipedia.orgscripps.eduethz.chorganic-chemistry.org Can be performed using hydrogen transfer reagents. wiley-vch.deorganic-chemistry.org
Catalytic Transfer HydrogenationHydrogen donors (e.g., formic acid, ammonium formate) / Pd/CUseful alternative to H₂ gas. wiley-vch.deorganic-chemistry.org
Enzymatic HydrolysisSpecific enzymes (e.g., alcalase, pronase)Can offer selectivity for α- or β-esters depending on the enzyme and substrate. thieme-connect.de
AcidolysisStrong acids (e.g., liquid HF)Can be used but may lead to side reactions. wiley-vch.de Substituted benzyl esters can alter acid lability. thieme-connect.de
Birch ReductionNa / liquid NH₃Harsh conditions, less common in standard peptide synthesis. wiley-vch.deresearchgate.net
Photochemical CleavageVisible light irradiation / photocatalystEmerging mild method for benzyl-derived groups. researchgate.net

While hydrogenolysis is the prevalent method, enzymatic hydrolysis can also be employed for the selective cleavage of benzyl esters biosynth.combrieflands.comscripps.eduethz.chthieme-connect.de. Certain enzymes, such as alcalase or pronase, have shown the ability to hydrolyze benzyl esters, and in some cases, can differentiate between the α- and β-esters of aspartic acid derivatives depending on the specific enzyme and substrate structure thieme-connect.de. This enzymatic approach offers a milder alternative to chemical deprotection methods and can be particularly useful for sensitive molecules. thieme-connect.de

Acidolysis with strong acids like liquid HF can also cleave benzyl esters, but this is often accompanied by the cleavage of other acid-labile groups and potential side reactions wiley-vch.de. Substituted benzyl esters with electron-withdrawing or electron-donating groups on the phenyl ring can be designed to have altered stability towards acid, allowing for some degree of selective acidolytic cleavage in orthogonal strategies thieme-connect.de.

Z-Asp(OBzl)-OSu, with its strategically placed Cbz and OBzl protecting groups and the activated OSu ester, serves as a key building block in the synthesis of peptides containing aspartic acid. The orthogonality of the Cbz and OBzl groups, allowing for their selective removal under different conditions (hydrogenolysis for both, but potentially enzymatic for OBzl and acidolysis for Cbz under specific circumstances or with substituted derivatives), is fundamental to the controlled, stepwise assembly of peptide chains. The OSu group facilitates the formation of the amide bond with the incoming amino component. biosynth.combachem.comlumiprobe.com

N-Hydroxysuccinimide (OSu) as an Activating Group for Carboxyl Functionality

N-Hydroxysuccinimide (NHS) is a reagent widely used in organic chemistry and biochemistry, notably for the activation of carboxylic acids to form active esters. nih.govuni.lu These N-hydroxysuccinimide esters, also referred to as OSu esters, are valuable intermediates in various chemical transformations, including peptide synthesis and bioconjugation. iris-biotech.deadvancedchemtech.com

Formation and Reactivity of N-Hydroxysuccinimide Esters

N-hydroxysuccinimide esters are typically formed by coupling a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent. nih.goviris-biotech.deadvancedchemtech.compeptide.comnih.gov Common coupling agents used for this transformation include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govadvancedchemtech.compeptide.comnih.gov The reaction often involves the formation of a highly reactive intermediate, which then reacts with NHS to yield the more stable OSu ester. nih.gov

OSu esters are considered active esters because the succinimide (B58015) group is an effective leaving group, making the carbonyl carbon susceptible to nucleophilic attack. epa.gov They react efficiently with primary amines under physiological to slightly alkaline conditions (pH 7.2 to 9) to form stable amide bonds. nih.govontosight.ai This aminolysis reaction is a cornerstone of peptide bond formation when using OSu-activated amino acid derivatives. The reaction releases N-hydroxysuccinimide as a byproduct. nih.gov The mechanism typically involves the reversible formation of a tetrahedral intermediate, followed by rate-determining breakdown to the amide product. nih.gov While primarily reactive towards primary amines, OSu esters have also been observed to react with other nucleophilic residues such as the hydroxyl groups of serine, tyrosine, and threonine, particularly in the context of protein modification. bachem.com The stability of OSu esters in aqueous environments is considered good compared to some other activated esters. ontosight.ai However, hydrolysis of the OSu ester competes with the reaction with the amine, and the rate of hydrolysis increases with increasing pH. nih.gov

OSu esters, such as the one present in this compound, are often crystalline and stable, allowing for their isolation and purification. nih.gov This can be advantageous in peptide synthesis as it provides access to pre-activated amino acid building blocks that can be stored and used as needed. nih.gov

Comparison with Other Carboxyl-Activating Groups in Peptide Coupling

In peptide synthesis, various methods are employed to activate the carboxyl group of an amino acid or peptide for reaction with the amino group of another. OSu esters represent one class of activated species, offering certain advantages and disadvantages compared to other common activating groups.

Carbodiimides like DCC and EDC are frequently used coupling agents that facilitate the formation of an activated intermediate in situ. advancedchemtech.comontosight.ai While effective, DCC coupling produces dicyclohexylurea (DCU) as a byproduct, which is often poorly soluble and can complicate purification, especially in solid-phase synthesis. ontosight.ai EDC, being water-soluble, offers easier byproduct removal, particularly in aqueous or mixed solvent systems. peptide.com OSu esters can be formed using carbodiimides, and the resulting OSu esters are generally less toxic than carbodiimides themselves. advancedchemtech.com

Another class of activating groups includes other active esters, such as pentafluorophenyl (Pfp) esters. epa.govontosight.aichemicalbook.comnih.govadvancedchemtech.comfishersci.ca Pfp esters are also stable and crystalline, making them suitable for use as pre-activated building blocks. epa.govontosight.ai They have been widely used, particularly in automated solid-phase peptide synthesis. epa.gov Compared to some other active esters, OSu esters are noted for their good stability in aqueous environments and the water-soluble nature of the NHS byproduct, which simplifies purification. advancedchemtech.comontosight.ai However, a potential drawback associated with OSu and other hydroxamic acid-derived esters is the possibility of a Lossen rearrangement side reaction, which can lead to the introduction of a β-alanine residue. epa.govontosight.ai

Principles of Orthogonal and Semi-Permanent Protecting Group Schemes

Protecting groups are essential in peptide synthesis to selectively mask reactive functional groups, such as α-amino groups, side chain functionalities (e.g., carboxyl, hydroxyl, amino), and the C-terminal carboxyl group linked to a solid support. nih.govnih.govnih.govadvancedchemtech.comwikidata.org The strategic use of different protecting groups that can be removed under distinct chemical conditions is known as orthogonal protection. nih.govnih.govadvancedchemtech.com An ideal protecting group can be introduced easily, does not interfere with coupling reactions, is compatible with other synthetic steps, minimizes epimerization, and can be cleaved without affecting other protecting groups present in the molecule. nih.gov

Protecting groups are broadly categorized based on their lability. Temporary protecting groups, such as the Nα-amino protection, are removed at each cycle of peptide elongation. nih.gov Permanent protecting groups, typically used for side chain protection and the link to the solid support in solid-phase synthesis, are stable throughout the chain elongation and are removed in a final cleavage step. nih.govnih.govwikidata.org Semi-permanent protecting groups are stable during chain elongation but can be selectively removed in the presence of permanent protecting groups for specific on-resin manipulations or fragment condensation strategies. nih.govwikidata.org

Orthogonality means that two or more protecting groups can be selectively removed in any order using different chemical conditions. nih.govnih.gov This selective removal is crucial for the controlled assembly of complex peptides, allowing for differential deprotection of specific functional groups at different stages of the synthesis. iris-biotech.deontosight.ai

Design Considerations for Differential Deprotection in Complex Peptide Assembly

The design of protecting group schemes for complex peptide assembly requires careful consideration of the lability of each protecting group and their compatibility with the reagents and conditions used in coupling and deprotection steps. Differential deprotection strategies are employed to selectively unmask specific functional groups at desired points in the synthesis. iris-biotech.deontosight.ai

The Z (benzyloxycarbonyl) group is a classic Nα-amino protecting group that is typically removed by hydrogenolysis or strong acids like HF or HBr in acetic acid. ontosight.ai The benzyl ester (OBzl) is commonly used for the protection of carboxylic acid side chains, such as the β-carboxyl of aspartic acid. nih.govnih.gov Benzyl-based protecting groups are generally cleaved by strong acids, often in the final deprotection step along with the cleavage of the peptide from the resin in Boc-based solid-phase synthesis. nih.govnih.gov

In the context of this compound, the OSu group is an activating group for the α-carboxyl, facilitating peptide bond formation. The Z and OBzl groups serve as protecting groups. The Z group on the Nα-amine is typically removed to allow the next amino acid to be coupled. The OBzl group on the β-carboxyl of aspartic acid is a side chain protecting group. The choice of Z and OBzl suggests a protecting group strategy where cleavage conditions compatible with these groups are employed. The differential lability of protecting groups is key to complex peptide synthesis, enabling the selective removal of temporary Nα-protection while retaining side chain and C-terminal protection until the desired stage. nih.govnih.gov Semi-permanent protecting groups offer an additional layer of control, allowing for selective deprotection of specific side chains while other permanent groups remain intact. nih.govwikidata.org

Compatibility of Z/OBzl/OSu with Other Protecting Group Strategies (e.g., Fmoc/tBu)

The Z/OBzl protecting group combination is historically associated with solution-phase peptide synthesis and the Boc/Bzl solid-phase strategy. In the Boc/Bzl scheme, Boc is the temporary Nα-protecting group removed by moderate acid (e.g., TFA), while Bzl-based side chain and linker protection require strong acid (e.g., HF) for final cleavage. nih.gov While both Boc and Bzl groups are acid-labile, they are considered "quasi-orthogonal" or differentially labile due to the different acid strengths required for their removal. nih.gov

The Fmoc/tBu strategy is the most widely used orthogonal protecting group scheme in modern solid-phase peptide synthesis. nih.govnih.gov In this scheme, the Fmoc group on the Nα-amine is removed by a base (typically piperidine), while tert-butyl (tBu)-based protecting groups on side chains (e.g., tBu ester for Asp and Glu, tBu ether for Ser, Thr, and Tyr) and the tBu-based linker to the resin are cleaved by acid (typically TFA). advancedchemtech.comnih.govnih.gov The base lability of Fmoc and the acid lability of tBu groups represent orthogonal deprotection conditions, allowing for selective removal without affecting the other. nih.gov

The Z/OBzl system is generally compatible with the Fmoc/tBu strategy in the sense that Z and OBzl groups are stable under the basic conditions used for Fmoc removal. nih.gov Conversely, Fmoc and tBu groups are generally stable under the hydrogenolysis conditions used for Z removal. nih.gov However, the strong acidic conditions required for the removal of Bzl groups can potentially affect tBu-based protection, and the acidic conditions for tBu removal (TFA) can partially cleave Bzl groups, indicating that Z/OBzl and Fmoc/tBu are not fully orthogonal to each other in all aspects, particularly concerning the acid lability of Bzl and tBu groups. nih.govnih.gov

Despite this, hybrid strategies or specific sequences of deprotection can be designed to utilize the differential lability. For instance, Z-protected amino acids might be used in conjunction with Fmoc-protected amino acids in fragment condensation approaches, where fragments synthesized using different strategies are coupled. The OSu activating group is reactive with primary amines regardless of the Nα-protecting group used in the amine component. Its role is primarily in facilitating the amide bond formation step. nih.govontosight.ai

The choice between Z/OBzl and Fmoc/tBu, or the use of a combination, depends on the specific peptide sequence, the desired synthesis strategy (solution or solid-phase), the lability of the amino acid side chains, and the requirements for differential deprotection during the synthesis of complex peptide architectures. nih.govnih.gov

Research Applications of Z Asp Obzl Osu in Peptide and Protein Science

De Novo Synthesis of Peptide Chains with Defined Sequences

The de novo synthesis of peptides involves the stepwise assembly of amino acids in a specific order to create a desired sequence. Z-Asp(OBzl)-OSu plays a role in this process, particularly in methods that require controlled coupling and protection strategies.

Construction of Minimal Amino Acid Sequences

Z-Asp(OSu)-OBzl is described as a synthetic peptide building block that possesses minimal amino acid sequences. It is utilized in the synthesis of peptide chains with minimal discrimination between different sequences. Strategies employing Z-Asp(OSu)-OBzl can involve controllable condensation reactions and stepwise deprotection biosynth.com. This suggests its application in synthesizing short, defined peptide sequences where precise control over the coupling of the aspartic acid residue is required.

Synthesis of Complex Peptide Targets

Protected aspartic acid derivatives, including those with benzyl (B1604629) ester side-chain protection, are instrumental in the synthesis of more complex peptide targets. For instance, a biologically active octadecapeptide was successfully synthesized using Z-Asp(OBzl)-OH as a key building block, demonstrating the utility of this protected form of aspartic acid in constructing intricate peptide structures relevant for potential therapeutic applications . While this example specifically mentions Z-Asp(OBzl)-OH, the activated OSu ester, this compound, would be the reactive species employed in the coupling step during peptide chain elongation. The ability to incorporate protected aspartic acid allows for the controlled assembly of longer and more complex peptide sequences. The synthesis of peptide fragments containing the Asp(OBzl) group, such as the preparation of a tetrapeptide, further illustrates the use of protected aspartic acid in building blocks for complex peptide targets google.com.

Design and Synthesis of Peptide Analogs and Mimetics

Chemical synthesis provides the flexibility to create modified peptide structures, including analogs and mimetics, which are valuable tools for probing biological systems and developing new therapeutic agents bachem.com. This compound contributes to this area by allowing the controlled incorporation of a modified aspartic acid residue.

Creation of Novel Peptidic Structures for Functional Probing

The use of protected amino acid derivatives like this compound enables the synthesis of novel peptidic structures. By incorporating aspartic acid with its side chain protected as a benzyl ester and the α-carboxyl activated as an OSu ester, researchers can precisely introduce this residue into various positions within a peptide sequence or scaffold. Derivatives of related compounds, such as Z-Asp(OBzl)-OH, have shown biological activities, including antimicrobial and cytotoxic properties, indicating the potential for creating novel peptidic structures with diverse functions for biological probing . The controlled coupling offered by the OSu ester is crucial for the successful synthesis of these modified structures.

Incorporation into Branched Polymeric Polypeptides

This compound can be incorporated into more complex architectures, such as branched polymeric polypeptides. The synthesis of branched polypeptides often involves the use of protected and activated amino acid derivatives to build branches onto a polymeric backbone. While specific examples directly mentioning this compound in branched polymeric polypeptides were not extensively detailed, the use of other Z-protected and OSu-activated amino acids like Z-Ile-OSu and Z-Arg(Z2)-OSu in the synthesis of branched structures has been reported rsc.org. Additionally, copolymers containing Lys(Z) and Asp(OBzl) have been synthesized, suggesting that protected aspartic acid can be integrated into polymeric polypeptide chains nih.gov. The activated OSu ester would be a suitable form for coupling the protected aspartic acid to the growing polymer chain or to reactive groups on a pre-formed backbone, facilitating the creation of branched structures.

Elucidation of Structure-Activity Relationships in Peptide Systems

Understanding how the structure of a peptide relates to its biological activity is a fundamental aspect of peptide science. Chemical synthesis, utilizing building blocks like this compound, is essential for creating peptides with systematic structural variations to study their effects on activity bachem.com.

By incorporating aspartic acid with orthogonal protection (Z on Nα, OBzl on side chain), researchers can synthesize a series of peptide analogs where the aspartic acid residue is modified or placed in different sequence contexts. The controlled coupling provided by the OSu activation ensures that the desired sequence is accurately constructed. Studies investigating the biological activities of derivatives of protected aspartic acid highlight how structural changes can influence function . Although direct studies using this compound specifically for SAR were not prominently featured, the compound's role as a precisely modifiable building block in peptide synthesis is inherently linked to the ability to create peptides for SAR studies. The synthesis of peptide fragments for studying enzyme structure-activity relationships exemplifies the broader application of protected amino acids in this type of research pharm.or.jp. The stability and selective deprotection of the Z and OBzl groups allow for the synthesis of peptides containing Asp(OBzl) that can be further modified or incorporated into larger structures for detailed SAR analysis.

Applications in Protein Modification and Bioconjugation Methodologies

Protein modification and bioconjugation involve the chemical attachment of molecules to proteins to alter their function, track their localization, or create novel constructs with combined properties. oregonstate.edumdpi.com this compound can be used in methodologies aimed at modifying proteins, particularly through reactions targeting amine groups.

Site-Specific Derivatization of Proteins via Amine Reactivity

The N-hydroxysuccinimide (OSu) ester activated carboxyl group of this compound is highly reactive towards primary amines, which are abundant in proteins (e.g., lysine (B10760008) side chains and the N-terminus). This reactivity allows for the site-specific or semi-site-specific derivatization of proteins. By carefully controlling reaction conditions, such as pH and stoichiometry, this compound can be used to acylate accessible amine groups on a protein surface, introducing a protected aspartic acid residue. This modification can alter the protein's charge, introduce a handle for further functionalization (after deprotection of the Z and OBzl groups), or serve as a point of attachment for other molecules. Site-selective protein modification, particularly of lysine residues, is an area of significant interest in chemical biology research. researchgate.net While achieving absolute site-selectivity can be challenging due to the abundance of lysine residues, methodologies are being developed to address this. mdpi.comresearchgate.net

Synthesis of Peptide-Based Probes for Biochemical Studies

Peptide-based probes are valuable tools for investigating biological processes, such as enzyme activity, protein-protein interactions, and cellular localization. This compound can be utilized in the synthesis of such probes. By incorporating this compound into a peptide sequence, researchers can introduce a protected aspartic acid residue that can later be deprotected and functionalized with a reporter molecule (e.g., a fluorescent dye, a标签, or a binding partner) or used to attach the peptide to a solid support or another biomolecule. The ability to synthesize peptides with precisely placed and modifiable aspartic acid residues is essential for creating probes with defined specificities and functionalities for biochemical studies. oregonstate.edu

Development of Enzyme Substrates and Inhibitors

Peptides containing aspartic acid residues are relevant in the study of enzymes, particularly proteases that cleave peptide bonds. This compound can be used in the design and synthesis of enzyme substrates and inhibitors.

Design of Protease Substrates Containing Aspartic Acid Residues

Proteases are enzymes that hydrolyze peptide bonds. The specificity of a protease is determined by the amino acid sequence surrounding the cleavage site. Some proteases recognize and cleave sequences containing aspartic acid residues. By synthesizing peptides with specific sequences incorporating aspartic acid using this compound, researchers can create custom substrates to study the activity and specificity profiles of proteases. researchgate.net These synthetic substrates can be designed with chromogenic or fluorogenic labels to facilitate detection and quantification of enzyme activity. researchgate.net For example, the synthesis of chromogenic/fluorogenic protease substrates often involves the use of protected aminoacyl activated esters, which can include aspartic acid derivatives. researchgate.net

Studies on Enzyme Specificity and Inhibition Kinetics

Research into the direct application of this compound as a substrate or inhibitor for detailed enzyme specificity and inhibition kinetics studies is not extensively documented within the scope of the provided search results. While this compound is recognized as an activated amino acid derivative and a valuable building block in peptide synthesis biosynth.com, enabling the formation of peptide chains biosynth.com, specific research findings detailing its kinetic parameters (such as Km, Vmax, or Ki values) with various enzymes were not identified.

The compound's primary utility highlighted in the search results is its role in facilitating peptide bond formation through the N-hydroxysuccinimide ester method researchgate.net. This method is commonly employed in the synthesis of protected peptides researchgate.net. For example, protected di- and tripeptides have been synthesized using this approach researchgate.net.

While related protected amino acid derivatives, such as Boc-Asp(Ochex)-Obzl, are mentioned in the context of studying protein-protein and enzyme-substrate interactions , and general principles of enzyme kinetics and inhibition are discussed in other contexts nih.govnih.gov, specific data tables and detailed research findings on the enzymatic behavior of this compound itself were not available in the search results.

Therefore, a comprehensive discussion with data tables specifically focusing on the enzyme specificity and inhibition kinetics of this compound cannot be provided based on the information retrieved.

Challenges and Advanced Strategies in Z Asp Obzl Osu Mediated Peptide Synthesis

Management of Aspartimide Formation and Related Impurities

Aspartimide formation is a significant side reaction in peptide synthesis, particularly problematic when aspartic acid is followed by certain amino acids like glycine, serine, alanine, asparagine, arginine, threonine, and cysteine, with Asp-Gly sequences being particularly susceptible. peptide.combiotage.comnih.govuwec.edu This side reaction can occur under both acidic and basic conditions. peptide.com

Mechanisms of Intramolecular Cyclization and Succinimide (B58015) Formation

Aspartimide formation involves an intramolecular cyclization reaction. The nitrogen atom of the peptide bond immediately following the aspartic acid residue attacks the β-carboxyl group of the aspartic acid side chain. iris-biotech.de This attack leads to the formation of a five-membered succinimide ring (aspartimide) and the release of the β-carboxyl protecting group. iris-biotech.de

In Fmoc-based synthesis, which typically employs piperidine (B6355638) for deprotection, the strong basic conditions can promote this cyclization. peptide.comiris-biotech.de Once formed, the aspartimide ring can reopen through hydrolysis or reaction with a base, leading to a mixture of the desired α-peptide and undesired β-peptide isomers, where the peptide chain is attached to the β-carboxyl group of aspartic acid. peptide.combiotage.comnih.goviris-biotech.de This rearrangement is mass-neutral and can make purification challenging due to the similar chromatographic properties of the products. biotage.combiotage.com

Methodological Approaches for Minimizing Aspartimide Side Products

Several strategies have been developed to minimize aspartimide formation. One approach involves modifying the deprotection conditions in Fmoc synthesis by adding additives like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine solution, which has been shown to reduce aspartimide formation. peptide.combiotage.com Using weaker bases like piperazine (B1678402) for Fmoc removal can also help suppress this side reaction. biotage.com

Another strategy focuses on modifying the aspartic acid side-chain protecting group. Increasing the steric bulk of the β-carboxyl ester can hinder the intramolecular attack by the amide nitrogen, thereby blocking succinimide ring formation. iris-biotech.debiotage.comiris-biotech.de While the benzyl (B1604629) ester (OBzl) used in Z-Asp(OBzl)-OSu offers some protection, more sterically demanding groups have been explored and shown to be more effective in reducing aspartimide formation compared to less bulky groups like tert-butyl (OtBu). nih.goviris-biotech.debiotage.comiris-biotech.de

Backbone protection is another effective strategy, particularly for highly susceptible sequences like Asp-Gly. peptide.comnih.goviris-biotech.de Introducing a temporary protecting group on the α-nitrogen of the amino acid preceding aspartic acid, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), can prevent aspartimide formation during synthesis. peptide.comnih.goviris-biotech.de These groups are typically removed during the final cleavage from the resin. peptide.com However, coupling to Dmb-protected amino acids can be difficult. peptide.com Pre-synthesized dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are commercially available to facilitate the incorporation of these protected units. peptide.comnih.goviris-biotech.de Pseudoproline dipeptides, formed from serine or threonine, can also disrupt peptide conformation and reduce aspartimide formation in Asp-Ser sequences. peptide.comiris-biotech.de

The use of cyanosulfurylides as carboxylic acid protecting groups has also shown promise in completely suppressing aspartimide formation by masking the side-chain carboxylic acid with a stable C-C bond. iris-biotech.deresearchgate.net

Control of Racemization during Peptide Coupling

Racemization, the conversion of a chiral amino acid from its L-configuration to the D-configuration, is a critical side reaction in peptide synthesis that can significantly impact the biological activity and purity of the final peptide. bachem.comhighfine.commdpi.com

Factors Contributing to Epimerization at the α-Carbon of Amino Acids

Racemization primarily occurs at the α-carbon of the activated amino acid during the coupling step. bachem.comhighfine.com Several factors contribute to this epimerization:

Activation of the Carboxyl Group: The activation of the carboxyl group makes the α-proton more acidic and thus more susceptible to abstraction. bachem.comhighfine.com

Presence of Bases: Bases used during coupling or deprotection can abstract the α-hydrogen, leading to the formation of a carbanion or enolate intermediate. bachem.comhighfine.commdpi.com Reprotonation of this intermediate from either face of the planar structure results in a mixture of L- and D-isomers. bachem.commdpi.com

Formation of Oxazolinones: A common mechanism for racemization, especially with acylamino acids, involves the formation of a 5-membered oxazolinone (azlactone) ring intermediate. bachem.comrsc.org This intermediate is prone to racemization. bachem.comrsc.org Urethane-protected amino acids, such as those with Z (Cbz), Boc, or Fmoc groups, are generally less susceptible to oxazolinone formation compared to acyl-protected amino acids, which helps in retaining optical purity upon activation. bachem.comrsc.org

Amino Acid Side Chains: Certain amino acids, particularly those with electron-withdrawing or bulky side chains, can be more prone to racemization. bachem.com Histidine and cysteine are especially known for their susceptibility to racemization. peptide.com

Coupling Reagents and Conditions: The choice of coupling reagent, solvent, temperature, and reaction time can influence the extent of racemization. highfine.comrsc.org

Strategies for Maintaining Chiral Purity in Synthesized Peptides

Minimizing racemization is crucial for obtaining chirally pure peptides. Several strategies are employed:

Use of Urethane (B1682113) Protecting Groups: The Z (Cbz) group in this compound is a urethane-type protecting group, which helps to suppress racemization via the oxazolinone mechanism. bachem.comrsc.org

Addition of Racemization Inhibitors: Additives such as HOBt, HOAt, 6-Cl-HOBt, or Oxyma are commonly used in coupling reactions to suppress racemization. bachem.compeptide.comhighfine.comcreative-peptides.com These additives form activated esters that are less prone to racemization than other activated intermediates. highfine.com

Optimization of Coupling Conditions: Careful selection of coupling reagents, bases (using less hindered or weaker bases like 2,4,6-collidine can reduce racemization), solvents, and reaction times is essential. bachem.comhighfine.comrsc.orgcreative-peptides.com

Segment Coupling Strategies: When synthesizing longer peptides, coupling pre-assembled peptide fragments can be employed. However, racemization is a significant concern when coupling at the C-terminus of a peptide fragment containing a chiral amino acid. highfine.com Special protocols and coupling reagents are needed to minimize racemization in fragment condensation.

Protecting Side Chains: Protecting reactive side chains, such as the imidazole (B134444) nitrogen in histidine, can reduce racemization. peptide.com

Addressing Challenges with "Difficult" Peptide Sequences and Aggregation

"Difficult sequences" are peptide sequences that are challenging to synthesize efficiently due to their propensity to aggregate. mblintl.comrsc.orgfrontiersin.orgnih.govresearchgate.net Aggregation can occur during synthesis, particularly in solid-phase peptide synthesis (SPPS), where the growing peptide chain is attached to a solid support. rsc.orgfrontiersin.orgnih.govresearchgate.netsigmaaldrich.com

Difficult sequences often contain a high proportion of hydrophobic amino acids or repetitive motifs that favor the formation of intramolecular or intermolecular β-sheet structures. rsc.orgfrontiersin.orgnih.govgenscript.com These secondary structures are stabilized by hydrogen bonds and can lead to the aggregation of peptide chains on the resin, resulting in poor solvation of the peptide-resin. rsc.orgfrontiersin.orgnih.govsigmaaldrich.com Aggregation hinders the access of reagents to the reactive sites, leading to incomplete deprotection and coupling steps, lower yields, and the formation of deletion sequences and other impurities. mblintl.comrsc.orgresearchgate.netsigmaaldrich.com

Strategies to address challenges with difficult sequences and aggregation include:

Solvent Optimization: Using strong solvating solvents or solvent mixtures, such as N-methylpyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), or trifluoroethanol (TFE), can help disrupt aggregation and improve solvation of the peptide-resin. peptide.comsigmaaldrich.comgenscript.combiotage.com Adding chaotropic salts or nonionic detergents can also be beneficial. peptide.com

Elevated Temperature: Performing coupling reactions at higher temperatures can help to disrupt secondary structures and improve reaction kinetics, although this needs to be carefully controlled depending on the protecting group strategy. peptide.comrsc.org Microwave assistance is also used to improve synthesis efficiency, particularly for difficult sequences. frontiersin.orgnih.gov

Backbone Protection: As mentioned for aspartimide prevention, backbone protecting groups like Hmb or Dmb can disrupt hydrogen bonding and prevent aggregation. peptide.comsigmaaldrich.com Incorporating these groups periodically along the peptide chain can significantly improve synthesis efficiency. peptide.comsigmaaldrich.com

Pseudoproline Dipeptides: Incorporating pseudoproline residues into the sequence can disrupt β-sheet formation and improve solvation and coupling efficiency. peptide.comiris-biotech.desigmaaldrich.com

Segmented Synthesis: For very long or difficult sequences, synthesizing the peptide as shorter fragments and then coupling them in solution or on a solid support can be a more effective strategy. mblintl.com

Resin Selection: The choice of solid support can also influence aggregation. Some newer resins are designed to minimize peptide aggregation. biotage.com

Adding Solubilizing Tags: Attaching temporary hydrophilic tags to the peptide can improve its solubility during synthesis and purification. mblintl.comgenscript.com These tags are typically removed after cleavage from the resin. genscript.com

While this compound provides a pre-activated aspartic acid derivative with a urethane protecting group that is beneficial for minimizing racemization, its use in the synthesis of peptides containing aspartic acid still requires careful attention to the potential for aspartimide formation and the challenges posed by difficult sequences and aggregation. Implementing the strategies outlined above is crucial for overcoming these hurdles and achieving the successful synthesis of desired peptide targets.

Purification and Isolation of Synthetic Peptide Products

Following the coupling and deprotection steps, the purification and isolation of the synthesized peptide product are critical to obtain the desired compound in high purity. Synthetic peptide products are often accompanied by impurities, including incomplete sequences (deletion peptides), side products from unwanted reactions (like aspartimide formation or racemization), and residual protecting groups or reagents. gyrosproteintechnologies.commdpi.com The purity requirements for synthetic peptides, especially for pharmaceutical applications, are extremely high. nih.govgyrosproteintechnologies.com

Optimization of High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the predominant technique for the analysis and purification of synthetic peptides. gyrosproteintechnologies.comrsc.orgub.edu RP-HPLC separates peptides based on their hydrophobicity, utilizing a stationary phase that is less polar than the mobile phase. gyrosproteintechnologies.com

Optimization of RP-HPLC for peptide separation involves careful selection of the stationary phase, mobile phase composition, gradient profile, flow rate, and detection wavelength. mdpi.comrsc.orgub.edu Typical mobile phases for RP-HPLC of peptides consist of a mixture of water and an organic solvent, such as acetonitrile (B52724), often containing an additive like trifluoroacetic acid (TFA) to ion-pair with basic residues and improve peak shape. mdpi.comrsc.org The gradient profile, which involves changing the ratio of the organic solvent to water over time, is crucial for achieving adequate separation of the target peptide from closely related impurities, such as deletion peptides or diastereomers. mdpi.comrsc.org

Detailed research findings demonstrate the application of preparative RP-HPLC with specific gradients for purifying synthetic peptides. For example, gradients involving increasing concentrations of acetonitrile in water with TFA have been successfully used to purify various peptide segments. rsc.org The optimization process often involves empirical adjustments to these parameters based on analytical HPLC results to achieve the desired purity and yield. gyrosproteintechnologies.com

Solvent Effects and Additives to Improve Solubility and Reactivity

A common challenge in solution-phase peptide synthesis is the decreasing solubility of protected peptides as their length increases, which can result in aggregation and consequently, incomplete coupling reactions. thieme-connect.de While highly polar solvents like trifluoroethanol or hexafluoroisopropanol can potentially enhance the solubility of larger protected peptides, their compatibility with all protecting groups and reaction conditions must be carefully considered. thieme-connect.de

The strategic use of additives can further improve solubility and reactivity in peptide synthesis. Although specific examples involving additives directly with this compound were not extensively detailed in the search results, general peptide synthesis literature highlights the role of additives in improving coupling efficiency, minimizing side reactions, and enhancing solubility. For instance, in solid-phase peptide synthesis (SPPS), which shares mechanistic similarities with solution phase, the inclusion of small quantities of neutral surfactants, such as Triton-X100, has been demonstrated to boost synthesis efficiency in aqueous environments. nih.gov Therefore, a thorough understanding and optimization of solvent systems and the potential incorporation of suitable additives are critical for creating an optimal reaction environment that promotes efficient coupling and mitigates solubility-related issues when using this compound.

Conformational Control Strategies to Prevent Intermolecular Association

Intermolecular association, particularly the aggregation of growing peptide chains, poses a significant impediment to efficient peptide synthesis. This phenomenon reduces the accessibility of the reactive functional groups, leading to incomplete couplings and the generation of undesirable deletion sequences. gyrosproteintechnologies.commdpi.com Furthermore, aspartic acid residues are susceptible to a notable side reaction known as aspartimide formation, an intramolecular cyclization that can be influenced by peptide conformation and results in various by-products, including the less desired β-aspartyl peptides. mdpi.comnih.gov Aspartimide formation represents a major challenge, particularly in Fmoc-based SPPS, but its occurrence is not limited to this strategy and can affect syntheses utilizing other protecting group schemes. mdpi.comnih.gov

The propensity for aspartimide formation is highly dependent on the amino acid immediately following the aspartyl residue in the sequence, with sequences containing -Asp-Gly- being particularly vulnerable. nih.gov The nature of the protecting group on the aspartyl side chain also plays a role; bulkier protecting groups generally correlate with reduced aspartimide formation. nih.gov While the OBzl group in this compound provides protection, the risk of aspartimide formation remains a consideration depending on the specific peptide sequence and the reaction conditions employed.

Conformational control strategies are designed to minimize peptide aggregation and suppress side reactions like aspartimide formation. One such strategy involves the incorporation of pseudoproline dipeptides into the sequence. These modified dipeptides can disrupt the formation of ordered secondary structures, such as β-sheets, which are often implicated in aggregation. Additionally, pseudoprolines can influence the local conformation around an aspartic acid residue, thereby reducing the likelihood of aspartimide formation. nih.gov Although the provided information did not specifically detail the application of pseudoproline strategies in conjunction with this compound, the principle of conformational control is broadly applicable to mitigating challenges associated with sensitive residues like aspartic acid in peptide synthesis. The choice of solvent and reaction temperature can also impact peptide conformation and aggregation, underscoring the interconnected nature of the factors influencing synthesis efficiency and purity. neu.edu

Purification and Isolation of Synthetic Peptide Products

Following the chemical synthesis of peptides, which involves multiple coupling and deprotection cycles, the purification and isolation of the target peptide product are essential steps to obtain the compound in the required purity. Synthetic peptide products are typically accompanied by a range of impurities, including truncated sequences (deletion peptides), side products arising from unwanted chemical transformations (such as aspartimide formation or racemization), and residual reagents or protecting group fragments. gyrosproteintechnologies.commdpi.com The stringent purity standards for synthetic peptides, particularly those intended for pharmaceutical applications, necessitate efficient purification methods. nih.govgyrosproteintechnologies.com

Optimization of High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC), and specifically reversed-phase HPLC (RP-HPLC), is the most widely utilized technique for both the analytical assessment and preparative purification of synthetic peptides. gyrosproteintechnologies.comrsc.orgub.edu RP-HPLC separates peptides based on their differential interactions with a non-polar stationary phase and a more polar mobile phase. gyrosproteintechnologies.com

Effective separation of the target peptide from impurities by RP-HPLC requires careful optimization of several parameters, including the selection of the stationary phase, the composition of the mobile phase, the gradient elution profile, the flow rate, and the detection wavelength. mdpi.comrsc.orgub.edu Mobile phases commonly employed in RP-HPLC of peptides consist of mixtures of water and organic solvents, such as acetonitrile, often with the addition of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution through ion-pairing with basic amino acid residues. mdpi.comrsc.org The gradient profile, which involves a programmed change in the mobile phase composition (typically an increase in organic solvent concentration over time), is critical for achieving adequate separation of the desired peptide from closely eluting impurities, such as deletion peptides or stereoisomers. mdpi.comrsc.org

Numerous studies highlight the successful application of preparative RP-HPLC with optimized gradients for purifying synthetic peptides. For example, gradients employing increasing concentrations of acetonitrile in aqueous TFA have been effectively used to purify various synthetic peptide fragments. rsc.org The optimization process often involves an iterative approach, guided by analytical HPLC results, to fine-tune the parameters and achieve the desired level of purity and maximize the yield of the target peptide. gyrosproteintechnologies.com

Development of Alternative Separation Techniques for Improved Purity and Yield

While HPLC is the cornerstone of peptide purification, the exploration and development of alternative separation techniques can offer valuable advantages in specific scenarios, potentially leading to enhanced purity, higher yields, or more streamlined purification processes.

One alternative strategy that has emerged is the use of tag-based synthesis methods, such as Molecular Hiving™. bachem.com This liquid-phase synthesis approach involves attaching a unique tag to the peptide chain, allowing the synthesis to be conducted in solution. bachem.com Following the completion of the synthesis, the peptide can be cleaved from the tag, and the tag subsequently removed through precipitation and filtration or extraction with appropriate solvents. bachem.com This method has the potential to yield high-purity peptides directly through precipitation or crystallization, thereby reducing or eliminating the need for subsequent preparative HPLC. bachem.com This approach offers a combination of the benefits of liquid-phase synthesis with an efficient, often aqueous-based, purification step, contributing to reduced solvent consumption and waste generation. bachem.com

Analytical and Characterization Techniques for Z Asp Obzl Osu and Its Peptide Products

Spectroscopic Characterization

Spectroscopy provides invaluable information on the molecular structure, weight, and conformation of Z-Asp(OBzl)-OSu and its peptide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H NMR) and two-dimensional experiments are used to assign every proton and carbon to its specific position within the molecule, confirming the presence of the benzyloxycarbonyl (Z), benzyl (B1604629) ester (OBzl), and N-hydroxysuccinimide (OSu) groups.

For the resulting peptides, NMR is a powerful tool for investigating structure and dynamics in solution. mdpi.comnih.gov It can confirm the amino acid sequence and, through advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), provide insights into the three-dimensional folding and conformational preferences of the peptide backbone. researchgate.netcreative-proteomics.compnas.org These conformational studies are critical for understanding the biological activity of the synthesized peptides. nih.govresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound Note: Shifts are approximate and can vary based on the solvent and instrument.

Functional Group Proton Approximate Chemical Shift (δ, ppm)
Z-Group Aromatic (C₆H₅) 7.30 - 7.45
Methylene (CH₂) ~5.15
Aspartate Backbone α-CH ~4.70
β-CH₂ ~3.00 - 3.20
Amide (NH) ~5.90
Benzyl (OBzl) Group Aromatic (C₆H₅) 7.30 - 7.45
Methylene (CH₂) ~5.20
Succinimidyl (OSu) Group Methylene (CH₂CH₂) ~2.90

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Verification

Mass spectrometry (MS) is indispensable for confirming the molecular weight of this compound and verifying its purity. uni.lu Techniques like Electrospray Ionization (ESI-MS) are used to generate ions of the molecule, such as the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺, whose mass-to-charge ratio (m/z) is measured with high accuracy. uni.lu This provides definitive confirmation that the correct compound has been synthesized.

In peptide analysis, high-resolution mass spectrometry (HRMS) is crucial for identifying impurities, even those that co-elute during chromatography. waters.com By providing accurate mass measurements, HRMS can detect common peptide-related impurities such as deletion or insertion sequences. waters.comsci-hub.box Tandem mass spectrometry (MS/MS) further aids in verifying the amino acid sequence of the final peptide product. waters.com

Table 2: Predicted ESI-MS Data for this compound (C₂₃H₂₂N₂O₈) Data based on a molecular weight of 454.43 g/mol. biosynth.comchemsrc.com

Adduct Formula Calculated m/z
[M+H]⁺ [C₂₃H₂₃N₂O₈]⁺ 455.14
[M+Na]⁺ [C₂₃H₂₂N₂NaO₈]⁺ 477.13
[M+K]⁺ [C₂₃H₂₂N₂KO₈]⁺ 493.10
[M+NH₄]⁺ [C₂₃H₂₆N₃O₈]⁺ 472.17

UV Spectroscopy for Monitoring Protecting Group Cleavage and Aromatic Residues

UV-Visible spectroscopy is a versatile tool used throughout the synthesis and purification process. The two aromatic rings in this compound—from the benzyloxycarbonyl (Z) and benzyl (Bzl) groups—exhibit strong UV absorbance, typically around 254-280 nm. thermofisher.comresearchgate.net This property allows for the straightforward monitoring of the compound during chromatographic purification. rsc.org

Furthermore, UV spectroscopy is instrumental in monitoring reaction progress, particularly the deprotection steps. For instance, the successful cleavage of the Z-group, a common step in peptide synthesis, can be followed by observing the disappearance of its characteristic aromatic absorbance. wiley-vch.de In the final peptide, the absorbance of aromatic amino acid residues can be used for quantification. researchgate.netthermofisher.com

Circular Dichroism (CD) for Secondary Structure Assessment of Synthesized Peptides

While not applicable to the achiral succinimide (B58015) portion of this compound itself, Circular Dichroism (CD) spectroscopy is a vital technique for analyzing the products of its use: peptides. nih.gov CD measures the differential absorption of left- and right-circularly polarized light, providing information about the chirality and secondary structure of molecules. portlandpress.com

For peptides, CD analysis in the far-UV region (typically 190–250 nm) reveals the presence and relative proportions of common secondary structural elements like α-helices, β-sheets, and random coils. americanpeptidesociety.orgcreative-proteomics.comoup.com This is critical for confirming that the synthesized peptide has folded into its intended, biologically active conformation. portlandpress.com

Table 3: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures

Secondary Structure Characteristic Minima (Negative Peaks) Characteristic Maxima (Positive Peaks)
α-Helix ~222 nm, ~208 nm ~192 nm
β-Sheet ~217 nm ~195 nm
Random Coil ~195 nm -

Chromatographic Purity and Composition Analysis

Chromatographic methods are essential for separating this compound from reaction byproducts and for determining the purity of the final peptide products.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and the peptides synthesized from it. ruifuchemical.comresearchgate.net The most common method is reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. nih.govgoogle.com

A C8 or C18 column is typically used with a gradient mobile phase, often a mixture of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA), to elute the compounds. rsc.org A UV detector is used to monitor the eluent, and the purity of the target compound is calculated by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. google.com This method is highly reproducible and is used for both qualitative purity checks and precise quantitative analysis. waters.comjafs.com.plnih.gov

Table 4: Typical RP-HPLC Parameters for Purity Analysis

Parameter Typical Setting Purpose
Stationary Phase C18 or C8 silica-based column Provides a non-polar surface for separation based on hydrophobicity.
Mobile Phase A 0.1% TFA in Water Aqueous component of the solvent system; TFA acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile Organic component (eluent) of the solvent system.
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the separation.
Detection UV Absorbance at 214, 254, or 280 nm Monitors the elution of compounds containing peptide bonds or aromatic rings.
Analysis Type Gradient Elution The concentration of Mobile Phase B is increased over time to elute more hydrophobic compounds.

Amino Acid Analysis for Stoichiometric Composition Verification

Amino Acid Analysis (AAA) is a fundamental biochemical technique used to determine the amino acid composition of peptides and proteins. For peptides synthesized using this compound, AAA serves as a crucial quality control step to verify that the aspartic acid residue has been incorporated in the correct stoichiometric ratio relative to the other amino acids in the sequence. waters.comnih.gov The process is essential for confirming the identity and purity of the final peptide product. waters.com

The standard procedure for AAA involves the complete hydrolysis of the peptide into its constituent amino acids, typically by heating in 6 M hydrochloric acid (HCl). nih.gov Following hydrolysis, the liberated amino acids are separated, identified, and quantified. nih.gov While traditional methods involved derivatization with chromophores or fluorophores for detection via HPLC, modern approaches often utilize liquid chromatography-mass spectrometry (LC-MS) for direct, label-free quantification. nih.gov

The primary goal of AAA in this context is to calculate the molar ratios of the amino acids within the sample. waters.com For a pure peptide, these ratios should correspond to integers that match the theoretical sequence. waters.com The degree to which the experimental results align with the expected integer values is a direct indicator of the peptide's purity and the success of the synthesis and purification processes. waters.com Asparagine and glutamine are converted to aspartic acid and glutamic acid, respectively, during acid hydrolysis, a factor that must be accounted for in the analysis. nih.gov

Table 1: Illustrative Amino Acid Analysis Data for a Synthetic Heptapeptide

The following interactive table presents hypothetical AAA results for a synthetic peptide with the theoretical sequence Leu-Trp-Asp-Ala-Gly-Ser-Val. The aspartic acid (Asp) residue would be incorporated using this compound during synthesis. The data is used to calculate the stoichiometric composition. waters.com

Amino AcidTheoretical Molar RatioObserved Picomoles (pmol)Calculated Molar Ratio (Normalized to Glycine)Final Composition (Rounded to nearest integer)
Aspartic Acid (Asp)148.90.981
Serine (Ser)146.50.931
Glycine (Gly)150.11.001
Valine (Val)149.50.991
Alanine (Ala)151.21.021
Leucine (Leu)150.81.011
Tryptophan (Trp)142.1*0.841
Total 7 339.1 7

*Note: Tryptophan is often partially or completely destroyed during standard acid hydrolysis conditions. Specialized hydrolysis conditions or analytical methods are required for its accurate quantification. The value presented is for illustrative purposes.

Biophysical Techniques for Studying Peptide Interactions

Following synthesis and basic characterization, peptides derived from precursors like this compound are often studied to understand their interactions with biological targets such as proteins, nucleic acids, or membranes. Biophysical techniques provide quantitative data on the thermodynamics, kinetics, and structural details of these interactions.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that directly measures the heat released or absorbed during a biomolecular binding event. wur.nlharvard.edu This allows for a complete thermodynamic characterization of the interaction between a peptide and its binding partner. uzh.ch ITC is unique in its ability to simultaneously determine the binding affinity (K_A), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. harvard.eduunivr.it

In a typical ITC experiment, a solution of the peptide is injected in precise aliquots into a sample cell containing its binding partner (e.g., a receptor protein). wur.nl The instrument measures the minute temperature changes that occur upon binding, which are directly proportional to the heat of the reaction. univr.it As the protein becomes saturated with the peptide, the heat signal diminishes, resulting in a binding isotherm that can be analyzed to extract the thermodynamic parameters. univr.it

The key parameters obtained from an ITC experiment are:

Stoichiometry (n): The molar ratio of the peptide to its binding partner in the formed complex.

Binding Affinity (K_A or K_D): A measure of the strength of the interaction (K_D = 1/K_A).

Enthalpy Change (ΔH): The heat released or absorbed upon binding, reflecting changes in bond formation and breakage. harvard.edu

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding, calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), where ΔG = -RTln(K_A). harvard.edu

These thermodynamic signatures provide deep insights into the molecular forces driving the interaction, such as hydrogen bonding, van der Waals forces, and the hydrophobic effect. uzh.ch

Table 2: Hypothetical ITC Data for a this compound-Derived Peptide Interacting with a Target Protein

This interactive table shows representative thermodynamic data that could be obtained from an ITC experiment studying the binding of a synthetic peptide to its target protein at 25°C.

Thermodynamic ParameterMeasured ValueUnitInterpretation
Stoichiometry (n)1.05-A 1:1 binding ratio is confirmed.
Dissociation Constant (K_D)5.2µMIndicates a moderate binding affinity.
Enthalpy Change (ΔH)-35.6kJ/molThe reaction is exothermic and enthalpically driven. wur.nl
Entropy Change (ΔS)+15.2J/(mol·K)The binding event leads to an increase in overall system disorder, contributing favorably to the interaction.
Gibbs Free Energy (ΔG)-40.1kJ/molThe negative value indicates a spontaneous binding process. harvard.edu

Advanced NMR Techniques for Detailed Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining atomic-resolution information on the structure, dynamics, and interactions of peptides in solution. cnr.itacs.org For peptides synthesized using this compound, advanced NMR methods can precisely map the binding interface, identify conformational changes upon binding, and characterize the dynamics of the complex. acs.orgfrontiersin.org

Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, CSP is one of the most widely used NMR methods for identifying a binding interface. frontiersin.org The chemical shift of a nucleus is highly sensitive to its local electronic environment. frontiersin.org By recording 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotope-labeled peptide or protein before and after the addition of its unlabeled binding partner, changes in chemical shifts can be monitored. Residues at the interaction interface or those undergoing conformational changes upon binding will exhibit significant perturbations in their corresponding NMR signals. frontiersin.org

Nuclear Overhauser Effect (NOE): NOE experiments provide through-space distance constraints between protons that are close to each other (typically < 6 Å). frontiersin.org Intermolecular NOEs, observed between the peptide and its target, are direct evidence of binding and are crucial for determining the three-dimensional structure of the peptide-protein complex. frontiersin.org

Advanced Techniques for Large Complexes: For studying interactions with large biomolecular targets, which can lead to poor quality spectra, advanced techniques are essential. numberanalytics.com

Transverse Relaxation-Optimized Spectroscopy (TROSY): This technique significantly improves spectral quality for large molecules (>100 kDa), enabling the study of peptides bound to high-molecular-weight complexes. acs.orgnumberanalytics.com

Saturation Transfer Difference (STD) NMR: This ligand-observed experiment is powerful for studying interactions where the receptor is very large or available in limited quantities. It identifies which parts of the peptide are in close contact with the receptor by detecting the transfer of magnetic saturation from the receptor to the bound peptide. cnr.it

Table 3: Example of Chemical Shift Perturbation (CSP) Data for a ¹⁵N-Labeled Peptide

This interactive table presents hypothetical CSP data for a 10-residue peptide upon binding to a target protein. The weighted chemical shift difference is calculated using the formula: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ], where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor.

Residue NumberAmino AcidΔδ (ppm)Interpretation
1Leucine0.05Minimal perturbation; likely not involved in binding.
2Tryptophan0.09Minor perturbation.
3Aspartic Acid0.45Significant perturbation; residue is at the binding interface.
4Alanine0.38Significant perturbation; residue is at the binding interface.
5Glycine0.12Minor perturbation.
6Serine0.04Minimal perturbation; likely solvent-exposed and not in contact.
7Valine0.31Significant perturbation; residue is at the binding interface.
8Phenylalanine0.29Significant perturbation; likely involved in binding.
9Lysine (B10760008)0.15Minor perturbation, possible long-range conformational effect.
10Arginine0.06Minimal perturbation.

Q & A

How can Z-Asp(OBzl)-OSu be optimized for solid-phase peptide synthesis (SPPS) to minimize racemization?

This compound is widely used as a protected aspartic acid derivative in SPPS. Racemization during coupling can occur due to alkaline conditions or prolonged activation. To minimize this:

  • Activation time : Limit activation of the carboxyl group to <30 minutes using coupling agents like HOBt/DIC .
  • Solvent selection : Use DMF or DCM with low water content to reduce hydrolysis and side reactions .
  • Temperature : Maintain reaction temperatures below 25°C to suppress base-induced racemization .
    Document reaction parameters rigorously using HPLC or chiral GC to monitor enantiomeric purity .

What analytical techniques are most effective for characterizing this compound purity and structural integrity?

Advanced characterization requires a multi-method approach:

  • HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 220 nm .
  • NMR : Confirm stereochemistry via 1^1H and 13^{13}C NMR, focusing on the α-proton chemical shift (δ 4.5–5.0 ppm) and benzyl ester signals .
  • Mass spectrometry : Validate molecular weight (420.41 g/mol) via ESI-MS or MALDI-TOF .
    Report discrepancies between techniques (e.g., HPLC vs. NMR integration) as indicators of residual solvents or degradation products .

How should researchers address conflicting data on this compound stability under varying storage conditions?

Literature often reports stability inconsistencies due to moisture sensitivity and temperature fluctuations. To resolve contradictions:

  • Comparative studies : Conduct accelerated stability tests at −20°C, 4°C, and room temperature, monitoring hydrolysis via TLC or FTIR .
  • Controlled environments : Store aliquots under argon in desiccators with silica gel to isolate humidity effects .
  • Meta-analysis : Cross-reference findings with peer-reviewed studies in databases like SciFinder or Reaxys, prioritizing publications with detailed experimental protocols .

What experimental parameters are critical for reproducing this compound-based peptide couplings in academic labs?

Reproducibility hinges on:

  • Stoichiometry : Use a 1.2–1.5 molar excess of this compound relative to the resin-bound amine .
  • Deprotection conditions : Optimize TFA cleavage protocols (e.g., 95% TFA, 2.5% H2_2O, 2.5% TIS) to preserve the benzyl ester group .
  • Quality control : Pre-test batches via melting point analysis (98–102°C) and optical rotation ([α]D20=31°[α]^{20}_D = −31° in DMF) to confirm consistency .
    Include step-by-step protocols in supplementary materials to align with journal reproducibility standards .

How can researchers integrate this compound into branched or cyclic peptide architectures without side-chain interference?

Advanced applications require strategic protection/deprotection:

  • Selective deprotection : Use hydrogenolysis (H2_2/Pd-C) to remove the benzyl group while retaining other acid-labile protections (e.g., Boc) .
  • Orthogonal strategies : Pair this compound with Fmoc/t-Bu protections for sequential coupling cycles .
  • Structural validation : Employ 2D NMR (COSY, NOESY) to confirm regiospecific incorporation and rule out aspartimide formation .

What methodological frameworks are recommended for resolving spectral overlaps in this compound derivatives?

Spectral ambiguity (e.g., overlapping benzyl protons in 1^1H NMR) can be addressed via:

  • Deuterated solvents : Use DMSO-d6_6 to enhance resolution of aromatic and α-proton signals .
  • Decoupling experiments : Apply homonuclear decoupling to isolate Asp β-proton resonances .
  • Computational modeling : Compare experimental data with DFT-calculated chemical shifts using software like Gaussian or ADF .

How do researchers balance the use of this compound with emerging green chemistry principles in peptide synthesis?

To align with sustainability goals:

  • Solvent recovery : Implement rotary evaporation or membrane filtration to recycle DMF/DCM .
  • Catalyst optimization : Explore enzyme-mediated couplings (e.g., papain) as alternatives to traditional carbodiimide activators .
  • Lifecycle analysis : Quantify E-factors and atom economy in SPPS workflows using this compound, benchmarking against Fmoc-based methods .

What strategies mitigate batch-to-batch variability in this compound sourced from different suppliers?

Variability often stems from residual solvents or incomplete purification. Mitigation steps include:

  • Supplier audits : Request Certificates of Analysis (CoA) with HPLC chromatograms and elemental analysis data .
  • In-house purification : Recrystallize from ethyl acetate/hexane (1:3) to remove traces of succinimide byproducts .
  • Collaborative verification : Cross-test batches with peer labs using standardized NMR and MS protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.